1-Fluorodecane

Density Molar volume Halogen substitution

1-Fluorodecane (CAS 334-56-5) is a straight-chain primary alkyl fluoride with the molecular formula C10H21F and molecular weight 160.27 g/mol, featuring a terminal fluorine substitution at the C1 position of a decane backbone. It is a clear, colorless liquid at ambient conditions with a density of 0.809 g/mL at 25 °C, boiling point of 185–187 °C, refractive index n20/D of 1.409, and melting point of -35 °C.

Molecular Formula C10H21F
Molecular Weight 160.27 g/mol
CAS No. 334-56-5
Cat. No. B1670041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorodecane
CAS334-56-5
SynonymsDecane, 1-fluoro-;  1-Fluorodecane;  Decyl fluoride.
Molecular FormulaC10H21F
Molecular Weight160.27 g/mol
Structural Identifiers
SMILESCCCCCCCCCCF
InChIInChI=1S/C10H21F/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
InChIKeyLHLRHWJTTUCDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Fluorodecane (CAS 334-56-5) Properties and Specifications for Scientific Procurement


1-Fluorodecane (CAS 334-56-5) is a straight-chain primary alkyl fluoride with the molecular formula C10H21F and molecular weight 160.27 g/mol, featuring a terminal fluorine substitution at the C1 position of a decane backbone [1]. It is a clear, colorless liquid at ambient conditions with a density of 0.809 g/mL at 25 °C, boiling point of 185–187 °C, refractive index n20/D of 1.409, and melting point of -35 °C [2]. Commercial availability typically includes purity grades of 97–98% as determined by GC-MS .

Why 1-Fluorodecane Cannot Be Replaced by Other C10 1-Haloalkanes or Non-Fluorinated Analogs


Although 1-fluorodecane shares a C10 linear hydrocarbon backbone with 1-chlorodecane, 1-bromodecane, and n-decane, the terminal fluorine atom fundamentally alters physicochemical properties in ways that preclude simple substitution. Fluorine's uniquely small atomic radius combined with the strongest single bond to carbon (C–F bond dissociation energy ~130 kcal/mol vs. C–Br ~68 kcal/mol and C–Cl ~81 kcal/mol) produces a molecular entity with distinct density, boiling point, and polarity characteristics [1]. The high electronegativity of fluorine (3.98 on the Pauling scale) introduces a strong local dipole at the chain terminus that is absent in non-fluorinated alkanes, while the shorter C–F bond length relative to C–Cl and C–Br yields a more compact molecular volume [2]. These differences cascade into measurable divergence in vaporization enthalpy, partition behavior, and reactivity, making 1-fluorodecane functionally non-interchangeable with its chloro, bromo, or parent alkane counterparts in applications ranging from fluorous biphasic synthesis to surface modification and C–F bond activation studies [3].

1-Fluorodecane Quantitative Differentiation Evidence Versus Closest Analogs


Density Reduction of ~24% Relative to 1-Bromodecane and ~6% Relative to 1-Chlorodecane

1-Fluorodecane exhibits a density of 0.809 g/mL at 25 °C, substantially lower than 1-bromodecane at 1.066 g/mL and modestly lower than 1-chlorodecane at 0.866 g/mL . This density reduction reflects fluorine's lower atomic mass (19.0 Da) compared to bromine (79.9 Da) and chlorine (35.5 Da), despite fluorine's smaller atomic radius which yields a more compact molecular volume (199.0 cm³/mol) than would be predicted from mass alone [1]. The measured density difference of -24.1% versus 1-bromodecane and -6.6% versus 1-chlorodecane is directly relevant for applications where buoyancy, phase separation behavior, or gravimetric metering precision are critical parameters .

Density Molar volume Halogen substitution Physicochemical characterization

Boiling Point Reduction of ~52 °C Relative to 1-Bromodecane

1-Fluorodecane boils at 185–187 °C at atmospheric pressure, which is approximately 52 °C lower than 1-bromodecane (238–241 °C) and approximately 36 °C lower than 1-chlorodecane (~223 °C) . This pronounced boiling point depression arises from reduced molecular polarizability associated with fluorine's compact electron cloud, which weakens London dispersion interactions relative to the more polarizable bromine and chlorine substituents [1]. The C–F bond's strong local dipole is insufficient to compensate for the loss of dispersion forces at the macroscopic scale [2]. The vaporization enthalpy (ΔvapH°) of 1-fluorodecane at 298.15 K has been calorimetrically determined as lower than that of 1-bromodecane, consistent with the observed boiling point trend [3].

Boiling point Distillation Vapor pressure Intermolecular forces

Refractive Index Shift of ~0.046 Units Relative to 1-Bromodecane

1-Fluorodecane exhibits a refractive index n20/D of 1.409, which is substantially lower than that of 1-bromodecane (n20/D ~1.455–1.456) and modestly lower than 1-chlorodecane (n20/D ~1.438) [1]. The Δn of -0.046 units versus 1-bromodecane represents a measurable optical differentiation that directly reflects the reduced electronic polarizability of the fluorine-substituted molecule [2]. This difference is sufficiently large to serve as a rapid, non-destructive identity verification metric during incoming quality control inspection [1].

Refractive index Optical properties Polarizability Quality control

Acute Oral Toxicity Classification: Category 2 (Fatal) with GHS H300 Designation

1-Fluorodecane is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 2 (Oral) with hazard statement H300 "Fatal if swallowed" . This classification carries the signal word "Danger" and pictogram GHS06 (skull and crossbones) . While 1-bromodecane and 1-chlorodecane are also hazardous, 1-fluorodecane's specific combination of high acute oral toxicity (Category 2) and environmental hazard (Aquatic Acute 1 and Aquatic Chronic 1, H400/H410 "Very toxic to aquatic life with long lasting effects") creates a distinct regulatory and handling footprint . The compound is assigned UN 2810 (TOXIC LIQUID, ORGANIC, N.O.S.) with Packing Group I, reflecting the highest level of hazard severity for transport [1].

Toxicity GHS classification Safety Handling requirements Regulatory compliance

Reactivity Profile in Organometallic C–F Bond Activation and Cross-Coupling

1-Fluorodecane participates in C–F bond activation reactions with defined organometallic reagents, yielding quantifiable product distributions that differ fundamentally from those of chloro- and bromo-analogs. With lithium dimethylcuprate (LiCu(CH3)2) and related methylcuprate species, 1-fluorodecane undergoes substitution to afford n-undecane in yields that vary depending on the cuprate stoichiometry and aggregation state . This contrasts with 1-bromodecane, which reacts via more facile oxidative addition pathways with palladium catalysts under milder conditions. Additionally, 1-fluorodecane serves as a validated substrate for siliconium-catalyzed hydrodefluorination and for samarium(II)-mediated reductive defluorination, reactions that exploit the unique strength of the C–F bond and are not accessible to chloro or bromo analogs without substantial modification [1][2].

C–F activation Organometallic catalysis Cross-coupling Synthetic methodology

1-Fluorodecane Validated Application Scenarios for Scientific and Industrial Use


Fluorous Biphasic Catalysis and Separation Systems

1-Fluorodecane functions as a fluorous solvent or fluorous phase component in biphasic catalytic systems. Its density (0.809 g/mL) and boiling point (185–187 °C) place it in a favorable operational window for liquid–liquid extraction protocols where fluorous-tagged catalysts partition into the fluorinated phase while organic products remain in the organic phase [1]. The lower density relative to perfluorinated solvents enables gravity-driven phase separation in countercurrent distribution setups .

Surface Modification for Hydrophobic and Oleophobic Coatings

1-Fluorodecane has been employed as a precursor for generating fluorinated self-assembled monolayers (SAMs) and for preparing superhydrophobic surfaces, as documented in Langmuir studies on silicon oxide nanowire surface functionalization [1]. The terminal –CH2F moiety introduces a controlled degree of surface energy reduction without the full perfluoroalkyl environmental persistence concerns associated with longer-chain perfluorinated compounds .

C–F Bond Activation Methodology Development

As an unactivated primary alkyl fluoride, 1-fluorodecane serves as a benchmark substrate for developing and validating new C–F bond activation catalysts. It has been specifically utilized in studies of silylium-catalyzed hydrodefluorination [1], samarium-mediated reductive defluorination , and ytterbium-catalyzed C–F iodination [2]. The C10 chain length provides sufficient molecular weight for reliable GC-MS monitoring of reaction progress while maintaining volatility compatible with standard analytical workflows [3].

Non-Polar Solvent for Hydrophobic Compound Dissolution and Separation

1-Fluorodecane functions as a non-polar laboratory solvent for dissolving and manipulating hydrophobic molecules in experimental procedures [1]. Its low polarity (topological polar surface area = 0 Ų) enables effective solvation of lipophilic compounds, while the terminal fluorine provides a weak handle for selective interactions not available with pure hydrocarbon solvents like n-decane .

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